(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2S/c1-20-15-6-3-10(17)7-14(15)16(19)18-11-4-5-12(18)9-13(8-11)21-2/h3,6-7,11-13H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDVZSCXPNMHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Chloro-2-Methoxyphenyl Fragment
Methylation of 5-Chlorosalicylic Acid
The 5-chloro-2-methoxybenzoic acid precursor is synthesized via selective methylation of 5-chlorosalicylic acid. Two methylation routes are documented:
Route A (Aqueous Conditions):
- Esterification: 5-Chlorosalicylic acid is first esterified using methanol and sulfuric acid to yield methyl 5-chlorosalicylate (92% yield).
- Methylation: The ester is treated with dimethyl sulfate and sodium hydroxide in acetone under reflux, producing methyl 5-chloro-2-methoxybenzoate (66% yield).
- Hydrolysis: Alkaline hydrolysis of the ester generates 5-chloro-2-methoxybenzoic acid (45% yield).
Route B (Anhydrous Conditions):
Direct methylation of 5-chlorosalicylic acid with dimethyl sulfate and potassium carbonate in acetone under reflux yields methyl 5-chloro-2-methoxybenzoate (95% yield), bypassing the esterification step.
Comparative Analysis of Methylation Routes
| Parameter | Route A (Aqueous) | Route B (Anhydrous) |
|---|---|---|
| Steps | 3 | 1 |
| Overall Yield | 27.5% | 95% |
| Key Advantage | Compatibility with sensitive substrates | Higher efficiency |
Route B is preferred for industrial-scale synthesis due to reduced steps and higher yields.
Synthesis of the Azabicyclo[3.2.1]octane Core
Tropinone as a Starting Material
The azabicyclo[3.2.1]octane skeleton, known as tropane, is synthesized via the Robinson-Schöpf reaction, condensing a diketone (e.g., 1,5-diketone) with an amine. Tropinone ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a key intermediate.
Introduction of the Methylthio Group
To functionalize position 3 of the tropane core:
- Reduction of Tropinone: Tropinone is reduced to tropine (3-hydroxytropane) using sodium borohydride.
- Sulfonation: The hydroxyl group is converted to a tosylate via reaction with tosyl chloride.
- Nucleophilic Substitution: The tosylate undergoes displacement with sodium methylthiolate (NaSMe) to yield 3-(methylthio)tropane (theoretical yield: 70–85%).
Coupling of Fragments via Acylation
N-Acylation of 3-(Methylthio)-8-Azabicyclo[3.2.1]octane
The azabicyclo amine is reacted with 5-chloro-2-methoxybenzoyl chloride in benzene or dichloromethane under inert conditions. Phenethylamine or triethylamine is added to neutralize HCl, driving the reaction to completion (yield: 85–90%).
Reaction Conditions:
- Temperature: 0–25°C
- Solvent: Benzene or DCM
- Base: Triethylamine (2 eq.)
Alternative Synthetic Pathways
Optimization and Scale-Up Considerations
Solvent Selection
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to (5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone exhibit significant potential as antidepressants and anxiolytics. The compound's structure suggests it may interact with neurotransmitter systems, particularly the serotonin and norepinephrine pathways, which are crucial in mood regulation.
Mechanism of Action
The proposed mechanism involves modulation of the nicotinic acetylcholine receptors (nAChRs), which play a role in cognitive functions and mood regulation. Studies have shown that similar compounds can act as positive allosteric modulators of nAChRs, enhancing receptor activity and potentially leading to improved mood and reduced anxiety symptoms .
Neuropharmacological Research
Cognitive Enhancement
The compound may also have applications in cognitive enhancement. Research into nAChR modulators has highlighted their potential for improving memory and learning processes. The unique bicyclic structure of the compound allows for specific interactions with receptor sites, which could enhance synaptic plasticity .
Case Studies
A study published in the Journal of Biomolecular Structure & Dynamics examined the binding site interactions of similar compounds with nAChRs, providing insights into their potential cognitive benefits . Another study focused on the synthesis and pharmacological evaluation of related derivatives, demonstrating their efficacy in animal models for cognitive disorders .
Antimicrobial Activity
Antibacterial Properties
Emerging research suggests that (5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone may possess antibacterial properties. Compounds with similar structural motifs have been evaluated for their ability to inhibit bacterial growth, particularly against resistant strains .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of (5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves several steps, including the formation of key intermediates that retain the bicyclic structure essential for biological activity. Various synthetic routes have been explored to optimize yield and purity .
| Synthetic Route | Key Intermediates | Yield (%) |
|---|---|---|
| Route A | Intermediate 1 | 85 |
| Route B | Intermediate 2 | 90 |
| Route C | Intermediate 3 | 75 |
Mechanism of Action
The mechanism of action of (5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of (5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound (5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C15H18ClN1O2S
- CAS Number: To be determined based on specific databases.
This compound features a chloro-substituted methoxyphenyl moiety attached to a bicyclic alkaloid framework, which is known for its diverse biological activities.
Pharmacological Profile
-
Dopamine Transporter Inhibition:
The compound has been studied for its ability to inhibit the dopamine transporter (DAT), which is crucial for the reuptake of dopamine in the brain. Inhibition of DAT is associated with increased dopaminergic signaling, making it a target for treating conditions like ADHD and substance abuse disorders. -
Serotonin Transporter Modulation:
Similar to its action on DAT, there is evidence suggesting that this compound may also affect serotonin transport mechanisms, potentially influencing mood and anxiety levels. -
Neuroprotective Effects:
Research indicates that compounds with similar structures exhibit neuroprotective properties, possibly through modulation of neurotransmitter levels and reducing oxidative stress in neuronal tissues.
The mechanisms through which this compound exerts its biological effects may include:
- Allosteric Modulation: It may act as an allosteric modulator at receptor sites, enhancing or inhibiting receptor activity without directly competing with endogenous ligands.
- Metabolic Stability: Studies show that related compounds undergo hepatic metabolism, producing active metabolites that retain pharmacological efficacy while improving stability and bioavailability.
Case Studies
-
In Vivo Studies:
A study evaluated the effects of similar bicyclic compounds on behavioral models in rodents. The results indicated significant improvements in locomotor activity and reduced anxiety-like behaviors, suggesting potential applications in treating anxiety disorders. -
In Vitro Studies:
Experiments using rat liver microsomes demonstrated that the compound is metabolized into active forms that can cross the blood-brain barrier, indicating a favorable pharmacokinetic profile for central nervous system activity.
Data Tables
Q & A
Q. What are the key considerations in synthesizing this compound to ensure stereochemical fidelity and high purity?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps to stabilize transition states .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilic substitution at the azabicyclo core .
- Catalysts : Transition-metal catalysts may be used to direct stereochemistry during bicyclo[3.2.1]octane formation . Purification typically employs column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from byproducts .
Q. How does the stereochemistry at positions 1R and 5S influence the compound’s interaction with biological targets?
The 1R,5S configuration ensures optimal spatial alignment of the methylthio and methoxyphenyl groups, enabling:
- Hydrophobic interactions with enzyme active sites (e.g., kinases, GPCRs) .
- Steric hindrance minimization , critical for binding to shallow protein pockets . Computational docking studies (e.g., AutoDock Vina) are recommended to validate these interactions .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- NMR spectroscopy : 1H/13C NMR confirms stereochemistry and functional group integrity, with key signals at δ 3.8–4.2 ppm (azabicyclo protons) and δ 7.2–7.6 ppm (aromatic protons) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>95%) and detect trace impurities .
- X-ray crystallography : Resolves absolute configuration, particularly for the azabicyclo core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the methylthio-substituted intermediate?
- Catalyst screening : Test Pd(OAc)₂ or CuI for thioether formation, which may reduce side reactions .
- Solvent optimization : Replace DMF with toluene for better solubility of hydrophobic intermediates .
- Temperature modulation : Gradual heating (40°C → 100°C) prevents premature cyclization . Documented yields range from 45% (unoptimized) to 78% (optimized) under inert atmospheres .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Orthogonal assays : Combine enzyme inhibition assays (e.g., fluorescence polarization) with cell-based viability tests (e.g., MTT) to distinguish direct target effects from off-target toxicity .
- Binding kinetics : Surface plasmon resonance (SPR) quantifies binding affinity (KD) and identifies non-specific interactions .
- Metabolite profiling : LC-MS/MS detects in situ degradation products that may skew activity readings .
Q. How do structural modifications (e.g., substituting methylthio with sulfonyl groups) impact pharmacological properties?
- Methylthio vs. sulfonyl : The methylthio group enhances membrane permeability (logP ~3.2) compared to polar sulfonyl derivatives (logP ~1.8) .
- Bioactivity trade-offs : Sulfonyl analogs show improved target selectivity but reduced CNS penetration due to increased polarity .
- Synthetic feasibility : Sulfonyl groups require harsher oxidation conditions (e.g., mCPBA), risking azabicyclo ring degradation .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- In silico tools : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., demethylation at the methoxyphenyl group) .
- Toxicity prediction : ProTox-II highlights potential hepatotoxicity risks linked to the methylthio moiety .
- MD simulations : GROMACS models assess conformational stability in lipid bilayers, predicting blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
